Protirelin

Description

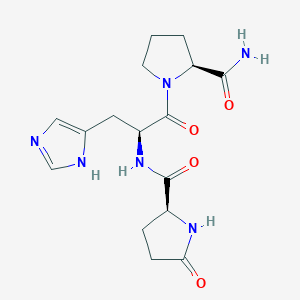

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSAINXGIQZQOO-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53935-32-3 (1:1 tartrate), 56267-12-0 (tartrate monohydrate salt/solvate) | |

| Record name | Protirelin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024305279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023533 | |

| Record name | TSH-releasing hormone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light red crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Transferrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18119 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

24305-27-9, 117217-40-0, 11096-37-0 | |

| Record name | TSH-releasing hormone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24305-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protirelin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024305279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PR 546 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117217400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protirelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Transferrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TSH-releasing hormone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protirelin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Transferrins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTIRELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y5F15120W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of Neuroendocrinology: A Technical History of Protirelin's Discovery and Synthesis

A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal discovery, characterization, and synthesis of Protirelin (Thyrotropin-Releasing Hormone), the first of the hypothalamic releasing hormones to be identified. This whitepaper delves into the technical intricacies of its isolation from millions of animal hypothalami, the landmark chemical synthesis that confirmed its structure, and the signaling pathways it governs, providing a foundational understanding for contemporary research and drug development.

Discovery and Structural Elucidation: A Tale of Two Nobel Laureates

The journey to uncover the chemical messenger responsible for stimulating the anterior pituitary's release of thyrotropin (thyroid-stimulating hormone, TSH) was a monumental undertaking that spanned over a decade. This intensive research, characterized by a fierce but fruitful competition, was spearheaded by two independent groups led by Roger Guillemin and Andrew V. Schally. Their tireless efforts, which involved the processing of an immense number of sheep and pig brains, culminated in the isolation, structural determination, and synthesis of Thyrotropin-Releasing Hormone (TRH), now known pharmaceutically as this compound, in 1969.[1][2] This landmark achievement, which laid the foundation for the field of neuroendocrinology, was recognized with the 1977 Nobel Prize in Physiology or Medicine, an honor they shared.[1]

The structure of this compound was revealed to be a surprisingly simple tripeptide: (pyro)Glu-His-Pro-NH2.[2] The presence of a pyroglutamyl residue at the N-terminus and a prolinamide at the C-terminus were key structural features that initially complicated its characterization.[2]

Biosynthesis of this compound

This compound is not synthesized directly as a tripeptide but is instead processed from a larger precursor protein. In humans, this precursor is a 242-amino acid polypeptide that contains six copies of the Gln-His-Pro-Gly sequence.[3] A series of enzymatic steps are required to liberate and modify these sequences into the mature this compound molecule.

Experimental Protocol: Enzymatic Processing of the this compound Precursor

This protocol outlines the key enzymatic steps involved in the maturation of this compound from its precursor polypeptide.

Objective: To describe the enzymatic cascade leading to the formation of mature this compound.

Materials:

-

This compound precursor polypeptide

-

Prohormone convertases (e.g., PC1/3, PC2)

-

Carboxypeptidase E (CPE)

-

Peptidylglycine α-amidating monooxygenase (PAM)

-

Glutaminyl cyclase (QC)

-

Appropriate buffers and cofactors for each enzyme

Methodology:

-

Endoproteolytic Cleavage: The precursor polypeptide is cleaved by prohormone convertases at the C-terminal side of paired basic amino acid residues (Lys-Arg or Arg-Arg) that flank the Gln-His-Pro-Gly sequences.

-

Exopeptidase Trimming: Carboxypeptidase E removes the C-terminal basic residues from the resulting peptides.

-

Amidation: The C-terminal glycine residue is converted to an amide group by the action of peptidylglycine α-amidating monooxygenase.

-

N-terminal Cyclization: The N-terminal glutamine residue is cyclized into a pyroglutamyl residue by glutaminyl cyclase.

Chemical Synthesis of this compound

The definitive confirmation of this compound's structure came from its successful chemical synthesis, which produced a molecule with identical biological activity to the natural hormone. Both classical solution-phase and solid-phase peptide synthesis (SPPS) methods were employed in the early syntheses. The SPPS approach, pioneered by Bruce Merrifield, proved to be a highly efficient method for producing peptides.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

This protocol provides a generalized methodology for the solid-phase synthesis of this compound, based on the Fmoc/tBu strategy.

Objective: To synthesize the tripeptide pyroglutamyl-histidyl-proline amide using solid-phase peptide synthesis.

Materials:

-

Fmoc-Pro-Wang resin (or other suitable solid support)

-

Fmoc-His(Trt)-OH

-

Fmoc-pGlu-OH

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection reagent: 20% piperidine in DMF

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents: DMF, DCM, Ether

-

HPLC system for purification

-

Mass spectrometer for characterization

Methodology:

-

Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the proline residue by treating the resin with 20% piperidine in DMF.

-

Amino Acid Coupling (Histidine): Couple Fmoc-His(Trt)-OH to the deprotected proline residue using a coupling reagent and a base in DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the newly added histidine residue.

-

Amino Acid Coupling (Pyroglutamic Acid): Couple Fmoc-pGlu-OH to the deprotected histidine residue.

-

Final Fmoc Deprotection: Remove the final Fmoc group.

-

Cleavage and Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized this compound by mass spectrometry and HPLC analysis.

This compound Signaling Pathway

This compound exerts its physiological effects by binding to a specific G protein-coupled receptor (GPCR) on the surface of thyrotroph and lactotroph cells in the anterior pituitary.[1] This binding initiates a well-defined intracellular signaling cascade.

Experimental Protocol: In Vitro TSH Release Assay

This protocol describes a method to quantify the release of TSH from pituitary cells in response to this compound stimulation.

Objective: To measure the amount of TSH released from cultured anterior pituitary cells following treatment with this compound.

Materials:

-

Primary anterior pituitary cells or a suitable pituitary cell line (e.g., TtT/GF)

-

Cell culture medium and supplements

-

This compound solutions of varying concentrations

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

TSH ELISA kit

-

Plate reader

Methodology:

-

Cell Culture: Culture the pituitary cells to an appropriate confluency in multi-well plates.

-

Stimulation: Wash the cells with assay buffer and then incubate them with different concentrations of this compound for a defined period (e.g., 30 minutes).

-

Sample Collection: Collect the supernatant from each well.

-

TSH Quantification: Measure the concentration of TSH in the collected supernatants using a TSH-specific ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the TSH concentration as a function of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Quantitative Data Summary

The following tables summarize key quantitative data related to the discovery and characterization of this compound.

| Parameter | Value | Reference |

| Isolation Yield | ||

| Starting Material | 250,000 pig hypothalami | Schally et al. |

| Purified this compound | 5 mg | Schally et al. |

| Biological Activity | ||

| In vivo TSH release in mice | Active at 1 ng | Schally et al. |

| In vitro TSH release from rat pituitaries | Active at 10 pg | Schally et al. |

| Pharmacokinetics | ||

| Plasma half-life in humans | ~6.5 minutes | [4] |

Table 1: this compound Discovery and Activity Data

| Ligand | Receptor | Assay Type | Affinity (Ki) | Affinity (IC50) | Potency (EC50) | Reference |

| This compound | Human TRH-R1 | Binding (Displacement of [3H]N(1)-Me-His-TRH) | 20 nM | - | - | [5] |

| This compound | Human TRH-R1 | Functional (CREB-luciferase reporter) | - | - | 3 nM | [5] |

| This compound | Mouse TRH-R1 | Binding | 10 - 23 nM | 2.6 - 26 nM | - | [5] |

| This compound | Mouse TRH-R1 | Functional (IP1 formation) | - | - | 3.2 nM | [5] |

Table 2: this compound Receptor Binding and Functional Potency

Conclusion

The discovery and synthesis of this compound marked a paradigm shift in our understanding of how the brain controls the endocrine system. The relentless pursuit of this elusive molecule by the teams of Guillemin and Schally not only unveiled the first hypothalamic releasing hormone but also established the foundational principles of neuroendocrinology. The technical achievements in isolation, purification, structural elucidation, and chemical synthesis of this compound paved the way for the discovery of other hypothalamic hormones and opened up new avenues for diagnostic and therapeutic interventions in endocrine and neurological disorders. This in-depth guide serves as a testament to their pioneering work and provides a valuable resource for the next generation of scientists and researchers in the field.

References

- 1. THYROTROPIN RELEASING HORMONE (TRH) [inhn.org]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. Purification, isolation, and primary structure of the hypothalamic luteinizing hormone-releasing factor of ovine origin. A historical account - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Pharmacokinetics and pharmacodynamics of this compound (TRH) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TRH | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-Depth Technical Guide to the Chemical Properties and Structure of Protirelin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protirelin, a synthetic analogue of the endogenous thyrotropin-releasing hormone (TRH), is a tripeptide with significant neuroendocrine and central nervous system activity.[1] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It details the established signaling pathways initiated upon its binding to the thyrotropin-releasing hormone receptor (TRH-R) and outlines key experimental methodologies for its characterization and analysis. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug discovery and development, offering foundational data and procedural insights to facilitate further investigation and application of this multifaceted peptide.

Chemical Structure and Identification

This compound is a tripeptide composed of L-pyroglutamyl, L-histidyl, and L-prolinamide residues in sequence.[1] Its structure is considered identical to the naturally occurring TRH produced by the hypothalamus.[2] The N-terminal pyroglutamyl residue is a cyclic lactam formed from glutamic acid, and the C-terminus is an amide, both of which contribute to its resistance to degradation by peptidases.

Table 1: Structural and Identification Details of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | (2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | [1] |

| Amino Acid Sequence | pGlu-His-Pro-NH₂ | [3][4] |

| Molecular Formula | C₁₆H₂₂N₆O₄ | [1][5] |

| CAS Number | 24305-27-9 | [1][5] |

| Synonyms | Thyroliberin, Lopremone, Synthetic TRH, TRH | [1] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, stability, and pharmacokinetic profile. The following tables summarize key quantitative data.

Table 2: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 362.38 g/mol | [1] |

| Appearance | White to off-white solid powder | [5] |

| Purity | >98% (as determined by HPLC) | [4][5] |

Table 3: Solubility and Dissociation Constants of this compound

| Property | Value | Reference(s) |

| Solubility in Water | Recommended reconstitution at ≥100 µg/mL | [4] |

| Solubility in DMSO | Soluble | [5] |

| pKa (Strongest Acidic) | 11.15 (Predicted) | N/A |

| pKa (Strongest Basic) | 6.74 (Predicted) | N/A |

Table 4: Stability and Storage of this compound

| Condition | Recommendation | Reference(s) |

| Lyophilized Powder | Store desiccated below -18°C. Stable for 3 weeks at room temperature. | [4] |

| Reconstituted Solution | Store at 4°C for 2-7 days. For long-term storage, store below -18°C. Avoid freeze-thaw cycles. | [4] |

Signaling Pathways

This compound exerts its primary physiological effects by binding to the thyrotropin-releasing hormone receptor (TRH-R), a G-protein coupled receptor (GPCR), predominantly found on thyrotroph and lactotroph cells of the anterior pituitary gland.[6] This interaction initiates a well-defined intracellular signaling cascade.

Caption: this compound-induced signaling cascade in anterior pituitary cells.

Upon binding of this compound to the TRH-R, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gαq/11. The activated Gαq/11 subunit then stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The resulting increase in intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, promotes the fusion of vesicles containing thyroid-stimulating hormone (TSH) and prolactin (PRL) with the plasma membrane, leading to their exocytosis and release into the bloodstream.

Experimental Protocols

The following sections provide an overview of methodologies for the characterization and analysis of this compound. These protocols are based on established principles for peptide analysis and may require optimization for specific laboratory conditions and instrumentation.

Determination of Solubility (Illustrative Protocol)

This protocol outlines a general procedure for determining the solubility of a peptide like this compound.

-

Preparation of Solvents: Prepare a series of pharmaceutically relevant solvents, such as sterile water, phosphate-buffered saline (PBS) at pH 7.4, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: Accurately weigh a small amount of lyophilized this compound (e.g., 1 mg) into several separate, clear glass vials.

-

Solvent Addition: To each vial, add a precise volume of a single solvent (e.g., 100 µL) to achieve a high initial concentration.

-

Solubilization: Agitate the vials at a controlled room temperature using a vortex mixer for 2 minutes. If the peptide does not dissolve, sonicate the vial in a water bath for up to 5 minutes.

-

Visual Inspection: Visually inspect each vial against a dark and light background to check for any undissolved particles. A clear solution with no visible particulates indicates complete dissolution at that concentration.

-

Incremental Dilution: If the peptide is not soluble, incrementally add more solvent in precise volumes, repeating the solubilization and inspection steps at each new concentration until the peptide fully dissolves.

-

Quantification: The solubility is reported as the concentration at which the peptide completely dissolves.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment (Illustrative Protocol)

A validated reverse-phase HPLC (RP-HPLC) method is essential for determining the purity of this compound and detecting any related impurities or degradation products. The European Pharmacopoeia (EP) monograph for this compound provides a validated method.[7][8] The following is a representative protocol.

Chromatographic Conditions:

-

Column: A C18 stationary phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time (e.g., 5% to 60% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm or 220 nm.

-

Column Temperature: 30°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to achieve the same concentration as the standard solution.

-

Injection: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the HPLC system.

-

Data Analysis: The purity of the sample is calculated by determining the area of the main this compound peak as a percentage of the total area of all peaks in the chromatogram.

TRH (this compound) Stimulation Test (Experimental Workflow)

The TRH stimulation test is a clinical diagnostic procedure used to assess the responsiveness of the anterior pituitary.[2][6] The workflow involves the intravenous administration of this compound and subsequent measurement of the TSH response.

Caption: Workflow for the clinical TRH (this compound) stimulation test.

Conclusion

This compound remains a molecule of significant interest due to its well-characterized role in pituitary function and its potential applications in neurology. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is fundamental for its effective use in research and clinical settings. The data and methodologies presented in this guide provide a solid foundation for professionals engaged in the study and development of this compound and related peptide therapeutics. Adherence to validated analytical methods, such as those outlined in pharmacopoeial monographs, is crucial for ensuring the quality, safety, and efficacy of this important diagnostic and therapeutic agent.

References

- 1. This compound | C16H22N6O4 | CID 638678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Thyrotropin releasing hormone-protirelin - Creative Peptides [creative-peptides.com]

- 4. TRH Human Hormone | Thyrotropin Releasing Hormone | ProSpec [prospecbio.com]

- 5. medkoo.com [medkoo.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. edqm.eu [edqm.eu]

- 8. This compound EP Impurity A - SRIRAMCHEM [sriramchem.com]

Protirelin: A Technical Guide to a Thyrotropin-Releasing Hormone Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protirelin, a synthetic analog of the endogenous tripeptide thyrotropin-releasing hormone (TRH), serves as a potent and specific agonist for the TRH receptor.[1][2] Structurally identical to TRH (L-pyroglutamyl-L-histidyl-L-prolinamide), it is a valuable tool in both clinical diagnostics and basic research for probing the hypothalamic-pituitary-thyroid (HPT) axis.[1][3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, signaling pathways, and quantitative pharmacological parameters. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

This compound is a tripeptide hormone that mirrors the function of hypothalamic TRH, stimulating the anterior pituitary gland to release thyrotropin (thyroid-stimulating hormone, TSH) and prolactin.[1][2][5] Its primary clinical application is in the TRH stimulation test, a diagnostic procedure to assess the functionality of the anterior pituitary and diagnose disorders of the thyroid, such as secondary hypothyroidism.[1][2] Beyond its diagnostic utility, this compound is an essential research molecule for investigating TRH receptor signaling and the broader physiological roles of the HPT axis.

Chemical and Physical Properties

This compound is a synthetic tripeptide with the same primary structure as endogenous TRH.[1][3][4]

| Property | Value |

| Chemical Formula | C₁₆H₂₂N₆O₄ |

| Molecular Weight | 362.38 g/mol [1][6] |

| IUPAC Name | (2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide[1] |

| CAS Number | 24305-27-9[1][7] |

| Structure | L-pyroglutamyl-L-histidyl-L-prolinamide[1][3] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating specific G protein-coupled receptors (GPCRs) for TRH, primarily the TRH receptor type 1 (TRH-R1), located on the surface of thyrotroph cells in the anterior pituitary.[5] This interaction initiates a well-defined intracellular signaling cascade.

Upon binding of this compound to the TRH receptor, the associated heterotrimeric G protein, Gq/11, is activated. The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5]

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[5] The resulting increase in intracellular Ca²⁺ concentration is a critical signal for the exocytosis of TSH-containing vesicles.[5] Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated Ca²⁺ levels, activates protein kinase C (PKC). Activated PKC phosphorylates various downstream targets, further contributing to the synthesis and secretion of TSH.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and endogenous TRH, providing a comparative view of their pharmacological properties.

Table 1: Receptor Binding Affinity

| Ligand | Receptor | Cell Line/Tissue | Assay Type | Ki (nM) | Kd (nM) | Reference |

| TRH | TRH-R | GH3 pituitary cells | Saturation Binding ([³H]-TRH) | - | 16 | [8] |

| TRH | hTRH-R | Homology Model | Induced-fit Docking | - | - | [9] |

Table 2: Functional Potency (EC₅₀)

| Ligand | Response Measured | Cell Line | EC₅₀ (nM) | Reference |

| TRH | Inositol Phosphate Hydrolysis | GH3 pituitary cells | 7.9 ± 1 | [8] |

Table 3: Pharmacokinetics (Human)

| Parameter | Route | Dose | Value | Reference |

| Plasma Half-life | Intravenous | - | ~5 minutes | [10] |

| Time to Peak TSH | Intravenous | 500 µg | 20-30 minutes | [10] |

| Time to Baseline TSH | Intravenous | 500 µg | ~3 hours | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

TRH Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the TRH receptor using a radiolabeled ligand, such as [³H]-TRH.

Materials and Reagents:

-

Cell line expressing TRH receptors (e.g., GH3 pituitary tumor cells)

-

[³H]-TRH (radioligand)

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

96-well plates

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture GH3 cells to confluency.

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine protein concentration (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Binding buffer

-

A range of concentrations of unlabeled this compound.

-

A fixed concentration of [³H]-TRH (typically at or below its Kd).

-

Membrane preparation.

-

-

For total binding, omit unlabeled this compound.

-

For non-specific binding, add a high concentration of unlabeled TRH.

-

Incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-TRH binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate Accumulation Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, in response to this compound.

Materials and Reagents:

-

Cell line expressing TRH receptors (e.g., GH3 cells)

-

[³H]-myo-inositol

-

This compound

-

Lithium chloride (LiCl) solution

-

Perchloric acid or trichloroacetic acid

-

Anion exchange chromatography columns (e.g., Dowex AG1-X8)

-

Elution buffers with increasing concentrations of ammonium formate/formic acid

-

Scintillation cocktail and counter

Procedure:

-

Cell Labeling:

-

Plate cells and grow to near confluency.

-

Incubate cells with [³H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

-

-

Stimulation:

-

Wash the cells to remove unincorporated [³H]-myo-inositol.

-

Pre-incubate the cells with a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

-

Add varying concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes).

-

-

Extraction of Inositol Phosphates:

-

Terminate the stimulation by adding ice-cold acid (e.g., perchloric acid).

-

Scrape the cells and centrifuge to pellet the precipitate.

-

Neutralize the supernatant containing the soluble IPs.

-

-

Separation and Quantification:

-

Apply the neutralized supernatant to an anion exchange column.

-

Wash the column to remove free inositol.

-

Elute the different IP species (IP₁, IP₂, IP₃) with buffers of increasing ionic strength.

-

Collect the fractions and measure the radioactivity by scintillation counting.

-

-

Data Analysis:

-

Plot the total [³H]-IP accumulation against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀.

-

Intracellular Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration following TRH receptor activation by this compound using a fluorescent calcium indicator.

References

- 1. This compound | C16H22N6O4 | CID 638678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Thyrel Trh (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. cellsciences.com [cellsciences.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. GSRS [precision.fda.gov]

- 7. medkoo.com [medkoo.com]

- 8. Pharmacological and biochemical comparison of thyrotropin releasing hormone (TRH) and di-methyl proline-TRH on pituitary GH3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. drugs.com [drugs.com]

Mechanism of Action of Protirelin on Pituitary Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protirelin, a synthetic analog of Thyrotropin-Releasing Hormone (TRH), is a critical regulator of anterior pituitary function, primarily stimulating the synthesis and secretion of Thyroid-Stimulating Hormone (TSH) and Prolactin (PRL)[1][2][3]. Its mechanism of action is initiated by binding to specific G protein-coupled receptors (GPCRs) on the surface of pituitary cells, predominantly thyrotrophs and lactotrophs. This interaction triggers a well-defined signaling cascade, leading to hormonal release and other cellular responses. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action on pituitary cells, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Receptor Binding and Activation

This compound exerts its effects by binding to the Thyrotropin-Releasing Hormone Receptor (TRH-R), a member of the GPCR superfamily[3]. This binding event is characterized by high affinity and specificity.

Quantitative Analysis of Receptor Binding

The interaction between this compound and its receptor has been quantified using radioligand binding assays, typically employing tritiated TRH ([³H]-TRH) in pituitary cell lines such as GH3 cells.

| Parameter | Value | Cell Type | Reference |

| Dissociation Constant (Kd) | 16 nM | GH3 | [4] |

| Receptor Density (Bmax) | 227 fmol/mg protein | GH3 | [4] |

Primary Signaling Pathway: The Phosphoinositide Cascade

Upon binding to its receptor, this compound activates the Gq/11 family of G proteins[3]. This initiates a cascade of intracellular events, with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) being the central event.

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRHR [label="TRH Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq11 [label="Gq/11 Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; IP3 [label="Inositol\nTrisphosphate (IP3)", fillcolor="#FBBC05", fontcolor="#202124"]; DAG [label="Diacylglycerol\n(DAG)", fillcolor="#FBBC05", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4", fontcolor="#202124", shape=cylinder]; Ca2_release [label="Ca²⁺ Release", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca2_influx [label="Ca²⁺ Influx", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; TSH_PRL_release [label="TSH & Prolactin\nSecretion", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; MAPK [label="MAPK/ERK\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Transcription [label="Gene Transcription", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Edges this compound -> TRHR [label="Binds to"]; TRHR -> Gq11 [label="Activates"]; Gq11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to\nIP3 Receptor"]; ER -> Ca2_release [label="Induces"]; DAG -> PKC [label="Activates"]; Ca2_release -> PKC [label="Activates"]; Ca2_release -> TSH_PRL_release [label="Triggers"]; Ca2_influx -> TSH_PRL_release [label="Sustains"]; PKC -> MAPK [label="Activates"]; MAPK -> Gene_Transcription [label="Regulates"]; PKC -> TSH_PRL_release [label="Modulates"]; } dddot Figure 1: The primary signaling pathway of this compound in pituitary cells.

Inositol Phosphate Accumulation

The activation of Phospholipase C (PLC) leads to the cleavage of PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The production of inositol phosphates can be quantified to assess receptor activation.

| Parameter | Value | Cell Type | Reference |

| EC50 for Phosphoinositide Hydrolysis | 7.9 ± 1.0 nM | GH3 | [4] |

Calcium Mobilization

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This initial, transient increase in intracellular Ca²⁺ is a critical step in the signaling cascade. This is often followed by a sustained phase of elevated Ca²⁺ due to influx from the extracellular space.

Downstream Cellular Responses

The elevation of intracellular Ca²⁺ and the activation of Protein Kinase C (PKC) by DAG lead to a variety of downstream cellular responses, including hormone secretion, electrophysiological changes, and alterations in gene expression.

TSH and Prolactin Secretion

The primary and most well-documented effect of this compound on the anterior pituitary is the stimulation of TSH and prolactin secretion[1][2][3][5]. The increase in intracellular Ca²⁺ is the principal trigger for the exocytosis of vesicles containing these hormones.

A dose-dependent increase in both TSH and prolactin release is observed in response to this compound. In euthyroid men, a 100 µg dose of a methyl-TRH analog elicited a maximum TSH response, while a 25 µg dose produced a maximum prolactin response[6].

Electrophysiological Effects

This compound induces characteristic changes in the electrical activity of pituitary cells. The initial response is a transient hyperpolarization of the cell membrane, attributed to the activation of Ca²⁺-dependent K⁺ channels[7]. This is followed by a more prolonged period of increased spontaneous, Ca²⁺-dependent action potential firing[7]. These changes in membrane excitability contribute to the sustained influx of extracellular Ca²⁺ and prolonged hormone secretion.

MAPK/ERK Pathway Activation

The activation of PKC by DAG can lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This pathway is involved in regulating gene expression and may play a role in the long-term effects of this compound on pituitary cell function, such as hormone synthesis.

Experimental Protocols

Radioligand Binding Assay

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Membranes [label="Prepare Pituitary\nCell Membranes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate Membranes with\n[³H]-TRH ± Unlabeled TRH", fillcolor="#FBBC05", fontcolor="#202124"]; Separate [label="Separate Bound and\nFree Radioligand\n(Filtration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantify [label="Quantify Radioactivity\n(Scintillation Counting)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis\n(Scatchard Plot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Determine Kd and Bmax", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare_Membranes; Prepare_Membranes -> Incubate; Incubate -> Separate; Separate -> Quantify; Quantify -> Analyze; Analyze -> End; } dddot Figure 2: Workflow for a radioligand binding assay to determine this compound receptor affinity and density.

Objective: To determine the dissociation constant (Kd) and maximum number of binding sites (Bmax) for this compound on pituitary cell membranes.

Materials:

-

Cultured pituitary cells (e.g., GH3 cells)

-

[³H]-TRH (radioligand)

-

Unlabeled this compound

-

Binding buffer (e.g., Tris-HCl with MgCl₂)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cultured pituitary cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

-

Incubation: In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of [³H]-TRH. For determining non-specific binding, a parallel set of tubes is prepared with the addition of a high concentration of unlabeled this compound.

-

Separation: After incubation to equilibrium, rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the ratio of bound/free radioligand against the bound radioligand (Scatchard plot) to determine Kd and Bmax.

Inositol Phosphate Accumulation Assay

Objective: To measure the this compound-induced production of inositol phosphates.

Materials:

-

Cultured pituitary cells (e.g., GH3 cells)

-

[³H]-myo-inositol

-

This compound

-

Lithium chloride (LiCl)

-

Trichloroacetic acid (TCA)

-

Dowex anion-exchange resin

-

Scintillation fluid and counter

Procedure:

-

Labeling: Incubate pituitary cells with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Stimulation: Pre-incubate the labeled cells with LiCl (to inhibit inositol monophosphatase) and then stimulate with various concentrations of this compound for a defined period.

-

Extraction: Terminate the reaction by adding ice-cold TCA.

-

Separation: Separate the inositol phosphates from the cell extract using anion-exchange chromatography (Dowex resin).

-

Quantification: Elute the inositol phosphates and measure the radioactivity by scintillation counting.

Calcium Imaging

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Load_Cells [label="Load Pituitary Cells\nwith Fura-2 AM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash_Cells [label="Wash to Remove\nExtracellular Dye", fillcolor="#FBBC05", fontcolor="#202124"]; Acquire_Baseline [label="Acquire Baseline\nFluorescence (340/380 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stimulate [label="Stimulate with this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acquire_Data [label="Record Fluorescence\nChanges over Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Calculate Intracellular\nCa²⁺ Concentration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Load_Cells; Load_Cells -> Wash_Cells; Wash_Cells -> Acquire_Baseline; Acquire_Baseline -> Stimulate; Stimulate -> Acquire_Data; Acquire_Data -> Analyze; Analyze -> End; } dddot Figure 3: A typical workflow for calcium imaging experiments in pituitary cells.

Objective: To visualize and quantify changes in intracellular calcium concentration in response to this compound.

Materials:

-

Cultured pituitary cells on coverslips

-

Physiological salt solution (e.g., HBSS)

-

This compound

-

Fluorescence microscope with an imaging system capable of ratiometric imaging

Procedure:

-

Dye Loading: Incubate the cells with Fura-2 AM in a physiological salt solution to allow the dye to enter the cells[4].

-

De-esterification: Wash the cells and incubate further to allow intracellular esterases to cleave the AM ester group, trapping the active Fura-2 dye inside the cells[8].

-

Imaging: Mount the coverslip on the microscope stage and perfuse with the salt solution.

-

Data Acquisition: Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm. Record a baseline fluorescence ratio before adding this compound to the perfusion solution.

-

Stimulation: Introduce this compound into the perfusion solution and continue to record the fluorescence ratio changes over time.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effects of this compound on the membrane potential and ion channel activity of pituitary cells.

Materials:

-

Cultured pituitary cells

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Glass micropipettes

-

Extracellular and intracellular recording solutions

Procedure:

-

Pipette Preparation: Fabricate glass micropipettes and fill them with the intracellular recording solution.

-

Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Recording: Record the cell's membrane potential (in current-clamp mode) or ionic currents (in voltage-clamp mode) at baseline.

-

Stimulation: Apply this compound to the extracellular solution and record the resulting changes in membrane potential or currents.

Western Blotting for ERK Phosphorylation

Objective: To quantify the activation of the MAPK/ERK pathway by this compound.

Materials:

-

Cultured pituitary cells

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Primary antibodies (anti-phospho-ERK and anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Treat cultured pituitary cells with various concentrations of this compound for different time points.

-

Lysis: Lyse the cells in a buffer containing inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Electrophoresis: Separate the proteins by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of ERK, followed by an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for total ERK to normalize the phospho-ERK signal to the total amount of ERK protein.

Conclusion

The mechanism of action of this compound on pituitary cells is a well-characterized process initiated by its binding to a specific GPCR. This leads to the activation of the Gq/11-PLC-IP3/DAG signaling pathway, resulting in an increase in intracellular calcium and the activation of PKC. These second messengers orchestrate a range of cellular responses, most notably the secretion of TSH and prolactin. Furthermore, this compound modulates the electrophysiological properties of pituitary cells and can activate the MAPK/ERK pathway, influencing both acute and long-term cellular functions. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate roles of this compound and to explore novel therapeutic applications targeting the TRH receptor.

References

- 1. The effect of thyroid hormones on prolactin secretion by cultured bovine pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. moodle2.units.it [moodle2.units.it]

- 5. mdpi.com [mdpi.com]

- 6. Dose-response of prolactin and thyrotropin to N3im-methyl-thyrotropin releasing hormone in euthyroid men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rundown of GH3 cell K+ conductance response to TRH following patch recording can be obviated with GH3 cell extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 9. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 10. protocols.io [protocols.io]

A Technical Guide to Protirelin Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and kinetics of the protirelin receptor, also known as the thyrotropin-releasing hormone (TRH) receptor. This compound, the synthetic form of TRH, is a tripeptide hormone that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis.[1][2] Understanding its interaction with the TRH receptor (TRH-R) is fundamental for research into endocrine function and the development of novel therapeutics targeting this system.

This compound Receptor Signaling Pathway

The this compound receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[3][4] Upon agonist binding, the receptor activates Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[3] Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[3] This cascade leads to various downstream cellular responses, including the synthesis and release of thyroid-stimulating hormone (TSH) from the anterior pituitary.[5] While Gq/11 is the canonical pathway, some evidence suggests potential coupling to Gs or Gi proteins under specific conditions.

Receptor Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower value indicates a higher binding affinity.

Dissociation Constant (Kd) Data

The Kd represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. It is determined through saturation binding experiments.

| Radioligand | Preparation | Temperature | Kd (nM) | Reference |

| [³H]TRH | Rat Pituitary Homogenate | 0°C | 30 | [6] |

| [³H]TRH | Intact GH3 Pituitary Cells | 0-37°C | ~10 | [7] |

| [³H]MeTRH | Various CNS & Pituitary Tissues | N/A | 5 - 9 | [8] |

| TRH-IASA | GH4C1 Pituitary Cells | N/A | 8 | [9] |

Inhibition Constant (Ki) Data

The Ki is determined in competitive binding assays and represents the affinity of an unlabeled compound for the receptor.

| Compound | Receptor Subtype | Preparation | Ki (µM) | Reference |

| TRH | TRH-R1 | HEK 293 Cells | 0.02 | [10] |

| TRH | TRH-R2 | HEK 293 Cells | 0.02 | [10] |

| Analog 21a | TRH-R1 | HEK 293 Cells | 0.17 | [10] |

| Analog 21a | TRH-R2 | HEK 293 Cells | 0.016 | [10] |

| MeTRH | Brain/Pituitary | Various | > TRH | [8] |

Receptor Binding Kinetics

Binding kinetics describe the rates at which a ligand associates (kon) with and dissociates (koff) from its receptor. These parameters provide a more dynamic view of the ligand-receptor interaction than equilibrium constants alone. The dissociation constant can also be calculated from these rates (Kd = koff / kon).

| Parameter | Preparation | Temperature | Value | Reference |

| Dissociation Half-Life (t½) | CNS Receptors | 23°C | 20-30 min (fast) | [11] |

| Dissociation Half-Life (t½) | CNS Receptors (Desensitized) | 23°C | >120 min (slow) | [11] |

| Dissociation Half-Life (t½) | GH3 Pituitary Cell Membranes | 37°C | 24 min | [7] |

Experimental Protocols

Accurate determination of binding parameters relies on meticulous experimental design. Below are detailed methodologies for key radioligand binding assays.

Workflow for Radioligand Binding Assays

The general workflow for filtration-based radioligand binding assays involves incubation, separation of bound and free ligand, and quantification of radioactivity.

Saturation Binding Assay Protocol (for Kd and Bmax)

This assay determines the affinity (Kd) of a radioligand and the total number of binding sites (Bmax).[12]

-

Receptor Preparation : Prepare cell membrane homogenates from a tissue or cell line expressing the TRH receptor. Determine protein concentration using a standard method (e.g., BCA assay).[13]

-

Assay Buffer : A typical buffer is 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[13]

-

Radioligand : Use a tritiated TRH analog like [³H]TRH or [³H]MeTRH.

-

Assay Setup : In a 96-well plate, set up triplicate wells for each radioligand concentration.

-

Total Binding : Add assay buffer, increasing concentrations of radioligand (e.g., 0.2 - 50 nM), and a fixed amount of membrane protein (e.g., 50-100 µg).

-

Non-Specific Binding (NSB) : Add the same components as for total binding, plus a high concentration of unlabeled TRH (e.g., 10 µM) to saturate the specific binding sites.

-

-

Incubation : Incubate the plate for 60 minutes at a controlled temperature (e.g., 25°C or 30°C) with gentle agitation to allow binding to reach equilibrium.[13]

-

Filtration : Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

-

Washing : Immediately wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

-

Quantification : Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis :

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot Specific Binding against the concentration of the radioligand.

-

Fit the data using non-linear regression to a one-site binding (hyperbola) model to derive the Kd and Bmax values.[13]

-

Competition Binding Assay Protocol (for Ki)

This assay measures the affinity (Ki) of an unlabeled test compound by its ability to compete with a fixed concentration of radioligand.[12]

-

Reagents : Prepare receptor membranes, assay buffer, and radioligand as described for the saturation assay.

-

Test Compound : Prepare serial dilutions of the unlabeled test compound (e.g., a TRH analog) over a wide concentration range.

-

Assay Setup : In a 96-well plate, set up the following in triplicate:

-

Total Binding : Assay buffer, a fixed concentration of radioligand (ideally at or below its Kd), and membrane protein.

-

Non-Specific Binding : Same as total binding, but with an excess of a standard unlabeled ligand.

-

Competition : Serial dilutions of the test compound, the fixed concentration of radioligand, and membrane protein.

-

-

Incubation, Filtration, and Quantification : Follow steps 5-8 from the Saturation Binding Assay Protocol.

-

Data Analysis :

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of radioligand used and Kd is the dissociation constant of the radioligand.

-

Kinetic Binding Assay Protocol (for kon and koff)

Kinetic assays measure the rate of ligand-receptor association and dissociation.

Association Rate (kon):

-

Setup : Prepare receptor membranes and radioligand.

-

Procedure : Initiate the binding reaction by adding the radioligand to the membrane preparation. At various time points, terminate the reaction for a set of tubes/wells by rapid filtration.

-

Analysis : Plot specific binding against time. The observed association rate (k_obs) can be determined by fitting the data to an association exponential curve. By performing this experiment at several different radioligand concentrations, kon and koff can be determined from the relationship: k_obs = kon * [L] + koff .

Dissociation Rate (koff):

-

Setup : First, incubate the radioligand with the receptor membranes until equilibrium is reached (as determined in the association experiment).

-

Procedure : Initiate dissociation by adding a large excess of unlabeled ligand to prevent re-binding of the dissociated radioligand. At various time points, filter a set of samples and quantify the remaining bound radioactivity.

-

Analysis : Plot the natural logarithm of the percentage of binding remaining versus time. The slope of this line is equal to -koff. The dissociation half-life (t½) can be calculated as t½ = 0.693 / koff .

References

- 1. Frontiers | Desensitization, Trafficking, and Resensitization of the Pituitary Thyrotropin-Releasing Hormone Receptor [frontiersin.org]

- 2. Desensitization, Trafficking, and Resensitization of the Pituitary Thyrotropin-Releasing Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]

- 4. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Relationship between receptor-binding affinities and TSH-releasing activities of novel TRH analogs in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thyrotropin-releasing hormone-receptor interaction in GH3 pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analogs of thyrotropin-releasing hormone (TRH): receptor affinities in brains, spinal cords, and pituitaries of different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of a high-affinity photoactivatable analogue of thyrotropin-releasing hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Receptor Binding, and CNS Pharmacological Studies of New Thyrotropin-Releasing Hormone (TRH) Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic analysis of thyrotropin-releasing hormone binding in the central nervous system: evidence for receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

Downstream Signaling Pathways Activated by Protirelin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protirelin, a synthetic form of Thyrotropin-Releasing Hormone (TRH), is a tripeptide that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis.[1] Beyond its primary endocrine function of stimulating the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland, this compound initiates a cascade of intracellular signaling events that are of significant interest in both basic research and therapeutic development.[2][3][4] This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the signaling networks.

Core Signaling Pathways

This compound exerts its effects by binding to the Thyrotropin-Releasing Hormone Receptor (TRH-R), a G protein-coupled receptor (GPCR).[2] While primarily coupled to the Gq/11 family of G proteins, evidence suggests potential coupling to other G proteins depending on the cell type and experimental conditions.[5]

The Canonical Gq/11-PLC-IP3-Ca2+ Pathway

The most well-characterized signaling cascade initiated by this compound is the Gq/11 pathway. Upon binding of this compound to the TRH-R, the Gαq/11 subunit dissociates and activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]

IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[4] The subsequent rise in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC). This cascade ultimately leads to various cellular responses, including the transcription of target genes and the secretion of hormones like TSH and prolactin.[1][6]

The MAPK/ERK Signaling Pathway

In addition to the canonical Gq/11 pathway, this compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[7] This activation can occur through both PKC-dependent and PKC-independent mechanisms. The Gβγ subunits of the dissociated G protein can also contribute to ERK activation.[7] Activation of the MAPK/ERK pathway is implicated in the regulation of gene expression and cell proliferation.

Other Signaling Pathways

There is some evidence to suggest that this compound signaling may also involve the modulation of adenylyl cyclase activity, although this is not considered a primary pathway.[8] Additionally, crosstalk with other signaling pathways, such as the PI3K/Akt pathway, may occur in specific cellular contexts.[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this compound's interaction with its receptor and the subsequent activation of downstream signaling pathways.

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (Ki) | 20 nM | Human TRH-R1 | [10] |

| 23 nM | Mouse TRH-R in AtT-20 cells | [10] | |

| 10 nM | Mouse TRH-R in AtT-20 cells | [10] | |

| 35.2 nM (Montirelin) | Rat Brain | [11] | |

| 311 nM (Taltirelin) | Rat Brain | [11] |

| Parameter | Value (EC50) | Cell Type/System | Reference |

| Inositol Phosphate (IP) Formation | 0.34 nM | HEK 293 EM cells expressing mTRH-R2 | [10] |

| 0.59 nM | HEK 293 EM cells expressing mTRH-R1 | [10] | |

| Calcium Mobilization | ~1 nM | GH3 cells | [12] |

| ERK Phosphorylation | Not explicitly found | - | - |

| CREB-luciferase reporter activity | 3 nM | HEK293EM cells expressing TRHR1 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-activated signaling pathways.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the TRH receptor.

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound for the TRH receptor.

Materials:

-

Cells or tissues expressing the TRH receptor (e.g., pituitary cells, HEK293 cells transfected with TRH-R)

-

Radiolabeled ligand (e.g., [3H]TRH or a high-affinity analog)

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and protease inhibitors)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

-

Binding Reaction: In a microtiter plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold binding buffer to remove unbound radioligand.[13]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[14]

Inositol Phosphate Accumulation Assay

This assay measures the production of inositol phosphates, a direct downstream consequence of PLC activation.

Objective: To quantify the amount of inositol phosphates (IPs) produced in response to this compound stimulation.

Materials:

-

Cells expressing the TRH receptor (e.g., GH3, HEK293-TRH-R)

-

[3H]myo-inositol

-

This compound

-

Lithium chloride (LiCl) solution (to inhibit IP degradation)

-

Perchloric acid or trichloroacetic acid

-

Dowex anion-exchange resin

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Labeling: Culture cells in a medium containing [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Stimulation: Pre-incubate the labeled cells with LiCl solution for a short period, then stimulate with various concentrations of this compound for a defined time (e.g., 30-60 minutes).

-

Extraction: Terminate the reaction by adding ice-cold acid (e.g., perchloric acid) to the cells.

-

Separation of Inositol Phosphates: Neutralize the extracts and apply them to Dowex anion-exchange columns. Elute the different inositol phosphate species using a stepwise gradient of ammonium formate/formic acid.

-

Quantification: Collect the fractions and measure the radioactivity in each fraction using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]inositol phosphates produced against the logarithm of the this compound concentration to determine the EC50 value.[15]

Intracellular Calcium Measurement

This assay directly measures the increase in cytosolic Ca2+ concentration following this compound stimulation.

Objective: To monitor changes in intracellular free Ca2+ concentration in real-time upon this compound stimulation.

Materials:

-

Cells expressing the TRH receptor

-

Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM, Indo-1 AM)[16][17][18][19]

-

This compound

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or a microplate reader with fluorescence capabilities

Procedure:

-

Cell Loading: Incubate the cells with the acetoxymethyl (AM) ester form of the Ca2+ indicator dye in HBSS at 37°C for 30-60 minutes. The AM ester allows the dye to cross the cell membrane.

-

Washing: Wash the cells with fresh HBSS to remove extracellular dye.

-

Stimulation and Measurement: Place the cells on the fluorescence microscope or in the plate reader. Record the baseline fluorescence, then add this compound and continue recording the fluorescence changes over time.

-

Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at two different excitation or emission wavelengths. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity. Plot the peak change in fluorescence (or ratio) against the logarithm of the this compound concentration to determine the EC50 value.

ERK Phosphorylation Assay (Western Blotting)

This assay detects the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.

Objective: To determine the level of ERK1/2 phosphorylation in response to this compound stimulation.

Materials:

-

Cells expressing the TRH receptor

-

This compound

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Stimulation and Lysis: Serum-starve the cells to reduce basal ERK phosphorylation, then stimulate with this compound for various times. Lyse the cells in ice-cold lysis buffer.[20]

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[21]

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-ERK1/2. After washing, incubate with the HRP-conjugated secondary antibody.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Reprobing: The same membrane can be stripped and reprobed with an antibody against total ERK1/2 to normalize for protein loading.[21]

-

Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. The ratio of phospho-ERK to total ERK represents the level of ERK activation.

Conclusion

This compound activates a complex network of downstream signaling pathways, with the Gq/11-PLC-IP3-Ca2+ cascade being the primary and most well-defined route. The activation of the MAPK/ERK pathway represents a significant secondary signaling axis. Understanding these pathways and their interplay is crucial for elucidating the full spectrum of this compound's physiological effects and for the development of novel therapeutics targeting the TRH receptor. The experimental protocols provided in this guide offer a robust framework for investigating these signaling events in a quantitative and reproducible manner. Further research is warranted to fully delineate the context-dependent signaling of this compound and to identify and validate novel drug targets within these pathways.

References